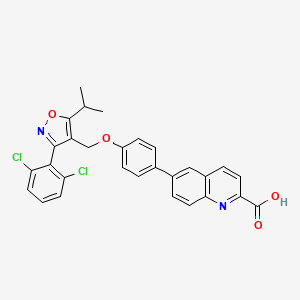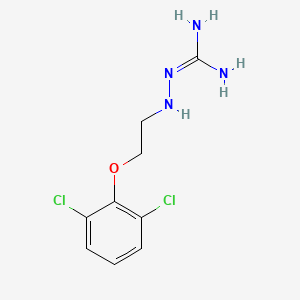
瓜诺克洛
科学研究应用
瓜诺克洛尔已被研究用于科学研究的各个领域。 在化学中,它被用作模型化合物来研究取代反应和胍衍生物的行为 . 在生物学中,瓜诺克洛尔已知与猪肾膜中的非肾上腺素受体结合,使其成为研究受体结合和信号转导途径的工具 . 在医学中,瓜诺克洛尔已被研究用于其潜在的降压作用 . 它也已被用于工业中开发新药和化学化合物 .
作用机制
生化分析
Biochemical Properties
Guanoclor plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the Na+/H+ exchanger in pig kidney membranes with an IC50 of 1 μM and cell-free bovine dopamine β-hydroxylase with an IC50 of 90 μM . Additionally, Guanoclor binds with high affinity to non-adrenergic sites in pig kidney membranes . These interactions suggest that Guanoclor can modulate ion transport and neurotransmitter synthesis, impacting cellular homeostasis and signaling.
Cellular Effects
Guanoclor influences various types of cells and cellular processes. It decreases norepinephrine levels in the heart, spleen, hypothalamus, and adrenal gland when administered at a dose of 10 mg/kg per day for six weeks in dogs . In rats, Guanoclor decreases adrenal catecholamine levels at a dose of 20 mg/kg per day for six weeks . These effects indicate that Guanoclor can modulate cell signaling pathways, gene expression, and cellular metabolism, leading to reduced sympathetic nervous system activity and lower blood pressure.
Molecular Mechanism
At the molecular level, Guanoclor exerts its effects through several mechanisms. It binds to non-adrenergic sites in pig kidney membranes, inhibiting the Na+/H+ exchanger and dopamine β-hydroxylase . These binding interactions lead to enzyme inhibition, which in turn affects neurotransmitter synthesis and ion transport. Guanoclor’s ability to decrease norepinephrine levels further supports its role in modulating gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Guanoclor change over time. The compound is stable for up to four years when stored at -20°C . Long-term studies in dogs and rats have shown that Guanoclor decreases norepinephrine and catecholamine levels over a six-week period . These findings suggest that Guanoclor’s effects on cellular function are sustained over time, with potential implications for its use in chronic conditions.
Dosage Effects in Animal Models
The effects of Guanoclor vary with different dosages in animal models. In dogs, a dose of 10 mg/kg per day decreases norepinephrine levels in various tissues, while a higher dose of 20 mg/kg per day in rats decreases adrenal catecholamine levels These studies indicate that Guanoclor has a dose-dependent effect on neurotransmitter levels, with higher doses potentially leading to more significant reductions
Metabolic Pathways
Guanoclor is involved in metabolic pathways related to neurotransmitter synthesis and ion transport. It inhibits the Na+/H+ exchanger and dopamine β-hydroxylase, affecting the levels of norepinephrine and catecholamines . These interactions suggest that Guanoclor can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism and function.
Transport and Distribution
Within cells and tissues, Guanoclor is transported and distributed through interactions with specific transporters and binding proteins. It binds to non-adrenergic sites in pig kidney membranes, suggesting that it may be localized to specific cellular compartments . The distribution of Guanoclor within tissues such as the heart, spleen, hypothalamus, and adrenal gland further supports its role in modulating neurotransmitter levels and cellular signaling .
Subcellular Localization
Guanoclor’s subcellular localization is primarily associated with its binding to non-adrenergic sites in pig kidney membranes . This localization may be influenced by targeting signals or post-translational modifications that direct Guanoclor to specific compartments or organelles. The compound’s effects on enzyme inhibition and neurotransmitter synthesis suggest that its activity is closely linked to its subcellular distribution.
准备方法
瓜诺克洛尔是通过多步合成过程合成的。合成路线涉及β-(2,6-二氯苯氧基)乙基溴与肼反应,形成中间化合物。 然后将该中间体与S-甲基硫脲反应生成瓜诺克洛尔 . 反应条件通常涉及控制温度并使用溶剂来促进反应。
化学反应分析
瓜诺克洛尔经历各种化学反应,包括取代反应。该化合物可以在特定条件下与不同的试剂反应,形成不同的产物。 例如,由于存在二氯苯氧基,它可以进行亲核取代反应 . 这些反应中常用的试剂包括肼和S-甲基硫脲 . 这些反应形成的主要产物通常是具有修饰官能团的瓜诺克洛尔衍生物。
相似化合物的比较
瓜诺克洛尔类似于其他交感神经抑制剂,如胍苯胺、胍氧烷和依达佐辛 . 这些化合物也与非肾上腺素受体结合并表现出降压特性。 瓜诺克洛尔在其特定的结合亲和力和它影响的特定途径上是独特的 . 瓜诺克洛尔中二氯苯氧基的存在使其与其他类似化合物区分开来,并促成了其独特的化学和药理特性 .
属性
IUPAC Name |
2-[2-(2,6-dichlorophenoxy)ethylamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N4O/c10-6-2-1-3-7(11)8(6)16-5-4-14-15-9(12)13/h1-3,14H,4-5H2,(H4,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHXRRMCNSMUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCCNN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198184 | |
| Record name | Guanoclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5001-32-1 | |
| Record name | 2-[2-(2,6-Dichlorophenoxy)ethyl]hydrazinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5001-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanoclor [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005001321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanoclor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13779 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanoclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanoclor | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GUANOCLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4HBT852YO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Guanoclor as an antihypertensive drug?
A1: Guanoclor functions as an adrenergic neuron blocking agent []. While its precise mechanism for lowering blood pressure remains unclear, research suggests that it disrupts sympathetic efferent function, primarily by blocking sympathetic fibers at the neuro-effector junction []. This action is similar to other drugs in its class, such as guanethidine, bethanidine, guanoxan, and debrisoquine [].
Q2: Are there any known concerns regarding the long-term use of Guanoclor?
A2: While direct long-term studies on Guanoclor might be limited, research points towards potential liver function impairment associated with Guanoxan, another drug in the same class []. This finding raises concerns about the possibility of similar effects with Guanoclor, prompting a preference for alternative medications until further research clarifies this aspect.
Q3: What is known about the conformational behavior of Guanoclor in solution?
A3: Studies employing conformational analysis techniques have revealed that Guanoclor, similar to other antihypertensive drugs like Guanethidine, exists as various rotameric species in aqueous solutions []. Interestingly, the specific rotamer believed to be pharmacologically active might not be the sole conformer present in solution []. This finding highlights the complexities of drug-receptor interactions and the importance of considering conformational equilibria in drug design.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-2-[(2-{[2-methoxy-4-(1-propylpiperidin-4-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B1672350.png)
![(1S,6R)-6-(3,4-Dichlorophenyl)-1-(methoxymethyl)-3-azabicyclo[4.1.0]heptane](/img/structure/B1672351.png)

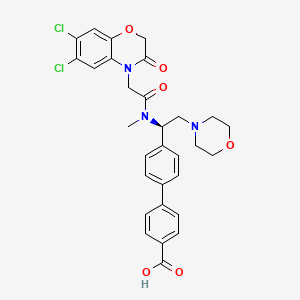
![[1,1'-Biphenyl]-4-methanamine, N-(2,3-dihydro-1H-inden-2-yl)-3,5-difluoro-3'-(1H-1,2,4-triazol-5-yl)-](/img/structure/B1672355.png)
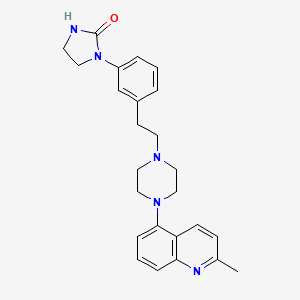
![3-[1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1672358.png)
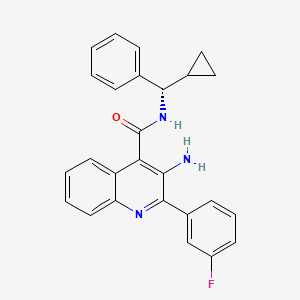
![2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide](/img/structure/B1672361.png)
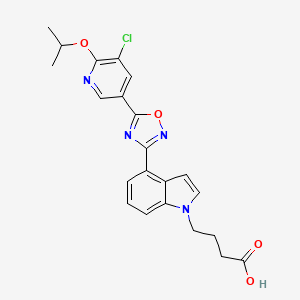
![3-[(2-{[1-(N,N-Dimethylglycyl)-6-Methoxy-4,4-Dimethyl-1,2,3,4-Tetrahydroquinolin-7-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]thiophene-2-Carboxamide](/img/structure/B1672367.png)
![[(1R)-1-(6-methyl-[1,3]thiazolo[2,3-e][1,2,4]triazol-5-yl)ethyl] N-phenylcarbamate](/img/structure/B1672368.png)
